molecular formula C13H9ClF2N2OS B2830025 N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034473-43-1

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2830025
CAS No.: 2034473-43-1
M. Wt: 314.73
InChI Key: RPZNSMZPPREHQB-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a 2,4-difluorophenyl group attached to the amine nitrogen and a furan-3-yl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications. Thiazole derivatives are renowned for their broad biological activities, including antimicrobial, antifungal, and pesticidal properties, driven by their ability to interact with enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS.ClH/c14-9-1-2-11(10(15)5-9)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZNSMZPPREHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thiazole intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the thiazole-furan intermediate.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrothiazoles and related compounds.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have indicated that thiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride have shown efficacy against various bacterial strains and fungi. The presence of the thiazole ring is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell functions .
  • Anticancer Properties
    • Thiazole derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that certain thiazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The incorporation of furan and difluorophenyl moieties may contribute to this activity by altering the compound's interaction with biological targets .
  • Anti-inflammatory Effects
    • There is growing evidence supporting the anti-inflammatory properties of thiazole derivatives. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various thiazole derivatives, including those structurally similar to this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, a thiazole derivative demonstrated dose-dependent cytotoxicity against breast cancer cells. The compound induced apoptosis through mitochondrial pathway activation, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

  • Chlorine vs. Fluorine Substituents: N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine () replaces fluorine with chlorine at the phenyl ring. N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine () introduces a bulky diphenylmethyl group, which could sterically hinder target binding but improve thermal stability .

Thiazole Ring Modifications

  • Furan-3-yl vs. Phenyl/Oxadiazole Substituents: 4-Phenylthiazol-2-amine derivatives () exhibit moderate antimicrobial activity, attributed to phenyl’s planar structure enabling π-π stacking with biological targets. N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenylthiazol-2-amine () replaces furan with oxadiazole, an electron-deficient ring. This may alter electronic effects on the thiazole core, affecting reactivity or binding affinity .

Physicochemical Properties

  • Solubility :
    The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, which lacks ionizable groups .
  • Stability :
    Fluorine’s small size and strong C-F bonds may enhance metabolic stability relative to chlorine-substituted analogs, reducing susceptibility to oxidative degradation .

Data Table: Comparative Overview of Thiazole Derivatives

Compound Name Substituents (Phenyl/Thiazole) Biological Activity Key Physicochemical Traits Reference
N-(2,4-Difluorophenyl)-4-(furan-3-yl)thiazol-2-amine HCl 2,4-difluorophenyl; furan-3-yl Not reported (theoretical) High solubility (HCl salt), stable C-F bonds
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 2,4-dichlorophenyl Not reported Lipophilic, lower solubility
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine 2-chlorophenyl; diphenylmethyl Moderate antimicrobial Steric bulk, thermal stability
N-[(5-Substituted-oxadiazol-2-yl)methyl]-4-phenylthiazol-2-amine Oxadiazole; phenyl Antimicrobial Electron-deficient core

Biological Activity

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, a compound characterized by its thiazole and furan moieties, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClF2N2OSC_{13}H_{9}ClF_{2}N_{2}OS with a molecular weight of approximately 314.74 g/mol. The compound features a thiazole ring, a furan substituent, and a difluorophenyl group, which contribute to its unique biological properties. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, making it an interesting candidate for drug development .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can vary based on available starting materials. The general synthetic route includes the formation of the thiazole ring followed by the introduction of the furan and difluorophenyl groups. Detailed methodologies are crucial for producing compounds with high purity and yield .

Antifungal Activity

Recent studies have shown that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives of thiazole heterocycles have demonstrated activity against fungi such as Candida albicans and Candida parapsilosis. Notably, some compounds in related studies showed minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Related Thiazole Compounds

CompoundMIC (μg/mL)Target Organism
2d1.23Candida parapsilosis
2eSimilar to ketoconazoleCandida albicans

The mechanism of action for these compounds often involves the inhibition of ergosterol synthesis by targeting the CYP51 enzyme, a critical component in fungal cell membrane formation. This inhibition leads to reduced ergosterol levels, which are vital for fungal growth and survival. Compounds exhibiting strong electronegative substituents (e.g., fluorine) have been shown to enhance this activity significantly .

Cytotoxicity Studies

Cytotoxicity analyses against normal cell lines (e.g., NIH/3T3) indicate that while these compounds are effective against fungi, they exhibit minimal toxicity towards mammalian cells at effective concentrations. For example:

Table 2: Cytotoxicity Analysis

CompoundIC50 (μM)Cell Line
2d148.26NIH/3T3
2e187.66NIH/3T3
Doxorubicin>1000NIH/3T3

These findings suggest a favorable therapeutic index for potential antifungal applications .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, and how can intermediates be optimized?

The compound is typically synthesized via a nucleophilic substitution or condensation reaction. For example, thiazole-2-amine derivatives are often prepared by reacting substituted benzoyl chlorides with thiazol-2-amine precursors in pyridine (as a base and solvent). A key intermediate, 2,4-difluorobenzoyl chloride, can be coupled with 5-chlorothiazol-2-amine under reflux, followed by purification via chromatography and recrystallization . Optimization involves adjusting stoichiometry, reaction time, and solvent polarity to enhance yield and reduce side products.

Q. How is the structural characterization of this compound performed, and what crystallographic parameters are critical for validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For thiazole derivatives, parameters like hydrogen bonding (e.g., N–H⋯N interactions), dihedral angles between aromatic rings, and unit cell dimensions are critical. For example, centrosymmetrical dimers formed via N1–H1⋯N2 hydrogen bonds are common in similar structures, stabilizing the crystal lattice . Refinement using riding models for H-atoms (C–H = 0.93 Å, N–H = 0.86 Å) ensures accuracy .

Q. What purification techniques are recommended to isolate high-purity samples of this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted starting materials. Recrystallization from methanol or DMSO/water mixtures (2:1 v/v) improves purity . TLC monitoring (Rf ~0.5 in ethyl acetate) ensures reaction completion .

Q. What role do the difluorophenyl and furan-3-yl substituents play in the compound’s electronic properties?

The electron-withdrawing difluorophenyl group enhances electrophilicity at the thiazole ring, while the electron-rich furan-3-yl moiety contributes to π-π stacking interactions. These substituents influence solubility and reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the compound’s electronic behavior and reaction pathways?

DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and regioselectivity. Hybrid functionals incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Compare computed IR spectra with experimental data to validate vibrational modes .

Q. What experimental evidence supports this compound’s potential as an enzyme inhibitor (e.g., PFOR or p38 MAP kinase)?

Structural analogs (e.g., nitazoxanide derivatives) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion interactions with enzyme active sites . For p38 MAP kinase inhibition, docking studies suggest the difluorophenyl group binds to hydrophobic pockets, while the thiazole nitrogen coordinates with Mg²⁺ ions in the ATP-binding site . Validate via enzymatic assays (IC₅₀) and competitive binding experiments.

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths or charge distribution)?

Reconcile discrepancies by refining computational parameters (e.g., including solvent effects or dispersion corrections). For example, SC-XRD bond lengths for C–S in thiazole (1.74 Å) should align with DFT-optimized geometries. Deviations >0.05 Å may indicate crystal packing forces .

Q. What strategies mitigate polymorphism issues during crystallization, and how do polymorphs affect bioactivity?

Control solvent polarity (e.g., methanol vs. DMSO) and cooling rates to favor thermodynamically stable polymorphs. Polymorphs with altered hydrogen-bonding networks (e.g., N–H⋯F vs. N–H⋯O) may exhibit differing solubility and bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Systematically modify substituents:

  • Replace furan-3-yl with thiophene to assess π-stacking tolerance.
  • Introduce methyl groups at the thiazole 5-position to sterically block metabolism .
  • Compare IC₅₀ values against parent compound in enzyme inhibition assays .

Q. What methodologies address solubility challenges in biological assays?

Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as hydrochloride salts to enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation in PBS buffer (pH 7.4) .

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